2,4,4'-Trinitrobiphenyl
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Overview
Description
2,4,4’-Trinitrobiphenyl is an organic compound with the molecular formula C12H7N3O6 and a molecular weight of 289.2005 g/mol . It is characterized by the presence of three nitro groups (-NO2) attached to a biphenyl structure. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4’-Trinitrobiphenyl typically involves the nitration of biphenyl compounds. One common method includes dissolving biphenyl in a suitable solvent, such as N-methylpyrrolidone, and then adding a nitration reagent like sulfonyl chloride . The reaction mixture is heated, and the nitration reagent is added in batches. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration.
Industrial Production Methods
Industrial production of 2,4,4’-Trinitrobiphenyl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced equipment and techniques helps in optimizing the reaction parameters and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
2,4,4’-Trinitrobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or iron powder can be used for reduction reactions.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of amino derivatives, while oxidation can produce various oxidized products.
Scientific Research Applications
2,4,4’-Trinitrobiphenyl has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,4’-Trinitrobiphenyl involves its interaction with molecular targets and pathways within biological systems. The nitro groups play a crucial role in its reactivity and interactions. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2,4,4’-Trichlorobiphenyl: Similar in structure but with chlorine atoms instead of nitro groups.
2,2’,4,4’-Tetrachlorobiphenyl: Another chlorinated biphenyl with different substitution patterns.
2,4-Dinitrophenol: A related compound with two nitro groups on a phenol ring.
Uniqueness
2,4,4’-Trinitrobiphenyl is unique due to the presence of three nitro groups, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry.
Properties
CAS No. |
36712-34-2 |
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Molecular Formula |
C12H7N3O6 |
Molecular Weight |
289.20 g/mol |
IUPAC Name |
2,4-dinitro-1-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C12H7N3O6/c16-13(17)9-3-1-8(2-4-9)11-6-5-10(14(18)19)7-12(11)15(20)21/h1-7H |
InChI Key |
OEAUPEOHNHSDSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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